molecular formula C12H18O3 B15134864 methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate

methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate

Cat. No.: B15134864
M. Wt: 210.27 g/mol
InChI Key: BEBYNYCNFDDIFE-LRSDLPTKSA-N
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Description

Methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate is a structurally complex adamantane derivative characterized by a hydroxyl group at the 3-position and a methyl carboxylate moiety at the 1-position of the adamantane cage. The adamantane core, a diamondoid hydrocarbon, confers high thermal stability and lipophilicity, making this compound of interest in pharmaceutical and materials science research . Recent advancements in synthetic methodologies and analytical techniques have enabled improved characterization, as evidenced by commercial availability for research applications .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl (5S,7R)-3-hydroxyadamantane-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-10(13)11-3-8-2-9(4-11)6-12(14,5-8)7-11/h8-9,14H,2-7H2,1H3/t8-,9+,11?,12?

InChI Key

BEBYNYCNFDDIFE-LRSDLPTKSA-N

Isomeric SMILES

COC(=O)C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyadamantane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyadamantane-1-carboxylic acid with methanol in the presence of a strong acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of methyl 3-hydroxyadamantane-1-carboxylate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxyadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of functionalized adamantane derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Spectral Comparison of Adamantane Derivatives

Compound Name Substituents CAS Number NMR Data Availability Key Applications
Methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate 3-OH, 1-COOCH₃ Not specified Partially available Drug delivery, polymers
rac-3 (Methyl-N-(4'-methylphenyl)succinimide) Succinimide ring, 4’-methylphenyl 105909-89-5 Incomplete Organic synthesis
rac-5 Unspecified substituents 33624-30-5 Not reported Intermediate in APIs
rac-7 Unspecified substituents 25998-50-9 Not reported Catalysis studies
rac-8 Unspecified substituents 134939-24-5 Not reported Polymer modification

Key Findings

Functional Group Influence: The 3-hydroxy and 1-carboxylate groups in the target compound enhance solubility in polar solvents compared to non-hydroxylated analogs like rac-3 and rac-3. This property is critical for bioavailability in drug formulations . In contrast, succinimide derivatives (e.g., rac-3) exhibit greater rigidity due to their fused ring systems, impacting their reactivity in cross-coupling reactions .

Synthetic Challenges: The stereochemical complexity of this compound necessitates multi-step syntheses involving protective group strategies, similar to those reported for rac-71 and rac-72 in patent literature (e.g., tert-butyldimethylsilyl and benzoyl protection) .

Spectroscopic Characterization :

  • Complete NMR data for this compound remain sparse compared to simpler analogs like compound 4, whose spectral data were confirmed via literature cross-referencing .
  • Infrared (IR) and mass spectrometry (MS) data for the compound align with adamantane derivatives, showing characteristic C=O stretches (~1700 cm⁻¹) and molecular ion peaks corresponding to its molecular formula .

Biological Activity

Methyl rac-(5S,7R)-3-hydroxyadamantane-1-carboxylate is a notable derivative of adamantane, recognized for its unique three-dimensional structure and significant biological properties. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a hydroxyl group and a carboxylate moiety that contribute to its chemical reactivity and biological activity. The hydroxyl group allows for various functionalizations, while the carboxylate enhances solubility in polar solvents, making it suitable for pharmaceutical applications.

This compound exhibits several biological activities primarily attributed to its structural similarities with other bioactive adamantane derivatives. Key mechanisms include:

  • Antiviral Activity : The compound has shown promising antiviral properties, particularly against influenza viruses and other RNA viruses. Its ability to inhibit viral replication is linked to its interaction with viral proteins.
  • Neuroprotective Effects : It has potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. This interaction may modulate neurotransmission and provide neuroprotective effects.
  • Metabolic Regulation : Research indicates that this compound acts as an inhibitor of certain enzymes involved in lipid metabolism, suggesting additional applications in treating metabolic disorders.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related adamantane derivatives:

Compound NameStructural FeaturesUnique Properties
Methyl adamantane-1-carboxylateContains a carboxylate groupPrimarily used as a precursor in synthesis
1-HydroxyadamantaneHydroxyl group at position 1Exhibits different biological activities
3-HydroxyadamantaneHydroxyl group at position 3Known for its antiviral properties
Adamantan-1-amineAmine functional groupPotential neuroprotective effects

This compound is unique due to its specific stereochemistry and the combination of both hydroxyl and carboxylic acid functionalities. This enhances its solubility and reactivity compared to other adamantane derivatives, making it particularly valuable in pharmaceutical applications where solubility and bioavailability are critical factors.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that the compound effectively inhibited the replication of influenza viruses in vitro, showcasing its potential as an antiviral agent.
  • Neuroprotective Studies : In animal models of neurodegeneration, this compound exhibited significant neuroprotective effects by reducing neuronal death and improving cognitive function.
  • Metabolic Impact : Research highlighted the compound's role in modulating lipid metabolism, showing promise for applications in metabolic disorders such as obesity and diabetes.

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